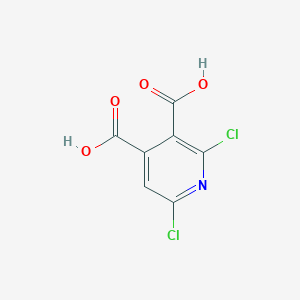
2,6-Dichloropyridine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloropyridine-3,4-dicarboxylic acid is a chemical compound with the molecular formula C7H3Cl2NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and two carboxylic acid groups at the 3 and 4 positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst. This process results in the formation of 2,6-dichloropyridine, which can then be further reacted to introduce carboxylic acid groups at the 3 and 4 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The carboxylic acid groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the carboxylic acid groups.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the carboxylic acid groups.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the reagents used in the reactions.
Aplicaciones Científicas De Investigación
2,6-Dichloropyridine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor to pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A simpler derivative with only chlorine atoms and no carboxylic acid groups.
2,6-Dichloropyridine-3-carboxylic acid: Contains one carboxylic acid group at the 3 position.
2,6-Dichloropyridine-4-carboxylic acid: Contains one carboxylic acid group at the 4 position.
Uniqueness
2,6-Dichloropyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H3Cl2NO4 |
|---|---|
Peso molecular |
236.01 g/mol |
Nombre IUPAC |
2,6-dichloropyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H3Cl2NO4/c8-3-1-2(6(11)12)4(7(13)14)5(9)10-3/h1H,(H,11,12)(H,13,14) |
Clave InChI |
AQJPEVDWVYVNCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244072.png)

![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
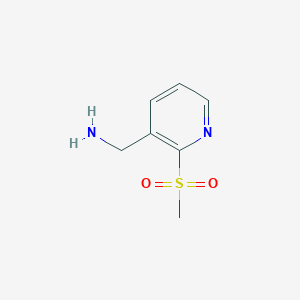



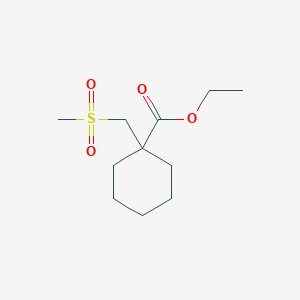
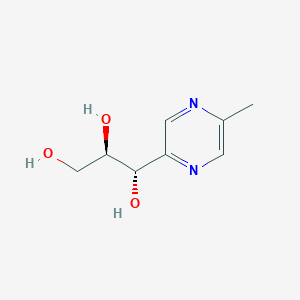

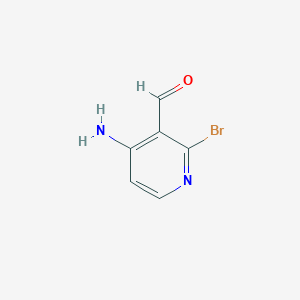
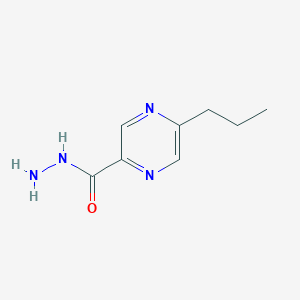

![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
